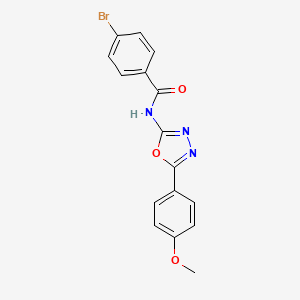

4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

科学的研究の応用

Nematocidal Activity

A study conducted by Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives, including compounds closely related to the one , demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. These compounds showed a promising lead for the development of nematicides due to their efficacy in reducing nematode motility and survival, suggesting a potential application for 4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in pest management strategies (Liu, Wang, Zhou, & Gan, 2022).

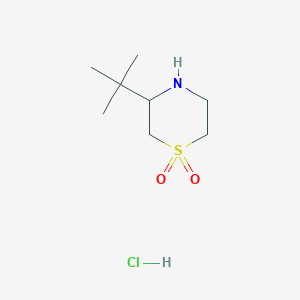

Crystal Structure Analysis

Kumara et al. (2017) explored the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives including a structural framework similar to the compound of interest. These studies not only provide insights into the molecular interactions and stability of such compounds but also highlight their potential for further functionalization and application in materials science (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Antidiabetic Screening

A related compound was evaluated for its antidiabetic potential by Lalpara et al. (2021), who synthesized a series of derivatives and tested them for α-amylase inhibition. This study indicates a potential research direction for this compound in the development of antidiabetic therapies (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anticancer Evaluation

Research by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of N-substituted benzamides, including oxadiazole derivatives, for anticancer activity. This work underscores the therapeutic potential of oxadiazole derivatives in oncology, suggesting that this compound could serve as a valuable lead compound in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

Sanjeeva et al. (2021) developed benzofuran-oxadiazole hybrids, demonstrating the synthesis and evaluation of these compounds for antimicrobial activity. Although the specific compound of interest was not directly studied, this research highlights the potential of oxadiazole derivatives in combating microbial infections, suggesting an area for further exploration (Sanjeeva, Rao, Prasad, & Ramana, 2021).

作用機序

Biochemical Pathways

Additionally, indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

181 Da , which could potentially influence its bioavailability.

生化学分析

Biochemical Properties

It is known that the compound has a central amide group (C=O-NH) formed between a 5-bromo-2-chlorobenzoic acid moiety and a 4-methoxybenzyl group . The presence of two halogens (bromine and chlorine) on the benzene ring could potentially affect its reactivity.

Cellular Effects

One study found that a similar compound inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification

Molecular Mechanism

It is speculated that the compound may interact with various biomolecules, potentially affecting enzyme activity and gene expression

特性

IUPAC Name |

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXKZWSIYTSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799924.png)

![6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B2799926.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799934.png)